molecular formula C41H77N9O10 B14474160 Pepstatyl-arginine methyl ester CAS No. 70706-82-0

Pepstatyl-arginine methyl ester

Cat. No.: B14474160
CAS No.: 70706-82-0
M. Wt: 856.1 g/mol
InChI Key: KDYMFVJJBFHWFB-IEXNTVKMSA-N
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Description

Pepstatyl-arginine methyl ester is a compound that combines the properties of an ester and an amino acid derivative. Esters are organic compounds derived from carboxylic acids and alcohols, while arginine is an essential amino acid involved in various metabolic processes. The methyl ester form of arginine is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pepstatyl-arginine methyl ester can be synthesized through the esterification of arginine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides good to excellent yields . This method is advantageous due to its mild reaction conditions and simple workup procedures.

Industrial Production Methods

In industrial settings, the production of amino acid methyl esters, including this compound, often involves large-scale esterification processes. These processes typically use protic acids like hydrochloric acid or sulfuric acid as catalysts . The reaction is carried out in large reactors with continuous monitoring to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

Pepstatyl-arginine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Arginine and methanol.

    Oxidation: Depending on the conditions, various oxidized derivatives of arginine.

    Reduction: Reduced forms of arginine and methanol.

Mechanism of Action

The mechanism of action of Pepstatyl-arginine methyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Methyl Arginine: Another methylated form of arginine with similar properties but different applications.

    Ethyl Arginine: An ester derivative with a slightly different chemical structure and reactivity.

    Dimethyl Arginine: A compound with two methyl groups, leading to different biological effects.

Uniqueness

Pepstatyl-arginine methyl ester is unique due to its specific esterification, which provides distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound in research and industry.

Properties

CAS No.

70706-82-0

Molecular Formula

C41H77N9O10

Molecular Weight

856.1 g/mol

IUPAC Name

methyl (2S)-5-(diaminomethylideneamino)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoyl]amino]pentanoate

InChI

InChI=1S/C41H77N9O10/c1-21(2)16-28(47-35(24(7)8)38(57)50-39(58)36(25(9)10)49-32(53)18-23(5)6)30(51)19-33(54)45-26(11)37(56)48-29(17-22(3)4)31(52)20-34(55)46-27(40(59)60-12)14-13-15-44-41(42)43/h21-31,35-36,47,51-52H,13-20H2,1-12H3,(H,45,54)(H,46,55)(H,48,56)(H,49,53)(H4,42,43,44)(H,50,57,58)/t26-,27-,28-,29-,30?,31-,35-,36-/m0/s1

InChI Key

KDYMFVJJBFHWFB-IEXNTVKMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC)O)NC(=O)CC([C@H](CC(C)C)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O

Canonical SMILES

CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CCCN=C(N)N)C(=O)OC)O)O)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C

Origin of Product

United States

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